Sertraline carbamoyl-O-glucuronide
Overview
Description
Synthesis Analysis
Sertraline carbamoyl-O-glucuronide is synthesized through the metabolic pathways involving multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases. In human liver microsomes, sertraline undergoes N-demethylation, deamination, and N-carbamoyl-glucuronidation to form this metabolite. The process is significantly influenced by the presence of CO2, suggesting that sertraline associates with CO2 before forming the glucuronide conjugate. UGT2B7 has been identified as the enzyme catalyzing the N-carbamoyl glucuronidation at the fastest rate under CO2 atmosphere (Obach, Cox, Tremaine, & Scott Obach, 2005).
Molecular Structure Analysis
The molecular structure of sertraline carbamoyl-O-glucuronide has been characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and fast atom bombardment mass spectrometry (FAB MS). These analyses reveal the presence of ions indicative of the conjugate's structure, including its molecular weight and the cleavage patterns that confirm the attachment of the glucuronic acid moiety to sertraline via a carbamic acid linkage (Tremaine, Stroh, & Ronfeld, 1989).
Chemical Reactions and Properties
Sertraline carbamoyl-O-glucuronide exhibits unique chemical reactions, particularly its hydrolytic stability. It is labile to beta-glucuronidase, producing sertraline as the single hydrolytic product. This property is crucial for understanding the metabolic pathways of sertraline and its excretion as the glucuronide conjugate provides a mechanism for the removal of sertraline from the body. The reaction suggests a reversible association of sertraline with CO2 prior to glucuronidation (Tremaine, Stroh, & Ronfeld, 1989).
Physical Properties Analysis
The physical properties of sertraline carbamoyl-O-glucuronide, including solubility and stability, are influenced by its structure. The conjugation with glucuronic acid increases its water solubility, facilitating its excretion. Its stability in plasma under both acidic and basic pH conditions has been observed, indicating its robustness in the human body's varied environments (Tremaine, Stroh, & Ronfeld, 1989).
Chemical Properties Analysis
The chemical properties of sertraline carbamoyl-O-glucuronide, such as its reactivity and interactions with enzymes, play a significant role in its metabolism. The involvement of enzymes like UGT2B7 in its formation through N-carbamoyl glucuronidation highlights the specific biochemical interactions that dictate its synthesis and disposition within the human body. These interactions are crucial for pharmacokinetics and the drug's efficacy and safety profile (Obach, Cox, Tremaine, & Scott Obach, 2005).
Scientific Research Applications
Application Summary
Sertraline carbamoyl-O-glucuronide is a major excretory metabolite of the antidepressant sertraline . It’s formed when sertraline in solution reversibly associates with CO2 .
Method of Application
The intact conjugate of Sertraline carbamoyl-O-glucuronide was isolated from bile by High-Performance Liquid Chromatography (HPLC). The metabolite was labile to beta-glucuronidase and produced sertraline as the single hydrolytic product, based on HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) analyses .
Results or Outcomes
This novel amine glucuronide was also identified in human plasma after the oral administration of sertraline to each of seven subjects. The glucuronide was stable in plasma at both acidic and basic pH .
Pharmacokinetics
Application Summary
Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .
Method of Application
The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .
Results or Outcomes
Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .
Pharmacogenetics
Application Summary
Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .
Method of Application
The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .
Results or Outcomes
Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .
Safety And Hazards
Sertraline-induced adverse events such as reversible hepatic injury and Stevens Johnson Syndrome/toxic epidermal necrolysis (SJS/TEN) have been reported6.
Future Directions
There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5, and genetic variation in CYP2C198. This suggests that future research could focus on understanding these variations to optimize the use of sertraline and its metabolites in different individuals8.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBIAXQORQOIY-BQOQXNJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline carbamoyl-O-glucuronide | |
CAS RN |
119733-44-7 | |
Record name | Sertraline carbamoyl-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.